3,5-Difluorobenzene-1,2-diol

Description

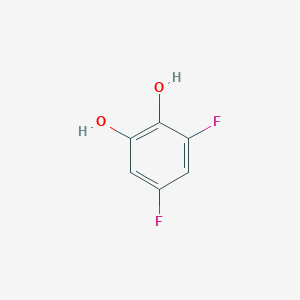

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUVOYCNUIEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309408 | |

| Record name | 3,5-Difluoro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147300-09-2 | |

| Record name | 3,5-Difluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147300-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Difluorobenzene-1,2-diol synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Difluorobenzene-1,2-diol

Abstract

This compound, also known as 3,5-difluorocatechol, is a valuable fluorinated building block for medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of a proposed synthetic route to this compound, detailed protocols for its purification, and a thorough discussion of the analytical techniques required for its unambiguous characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices and provides robust, self-validating protocols for researchers in drug development and chemical synthesis.

Section 1: Introduction

Fluorinated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms on a benzene ring can lead to enhanced biological activity and improved pharmacokinetic profiles. This compound is a particularly interesting scaffold, combining the versatile reactivity of a catechol moiety with the unique electronic properties conferred by two meta-disposed fluorine atoms.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3,5-Difluorocatechol |

| Molecular Formula | C₆H₄F₂O₂ |

| Molecular Weight | 146.09 g/mol |

| Appearance | Predicted to be an off-white to light brown solid |

| Solubility | Expected to be soluble in polar organic solvents (Methanol, DMSO, THF) |

Significance and Potential Applications

The catechol nucleus is a common feature in many natural products and synthetic compounds with diverse biological activities. The addition of fluorine atoms at the 3 and 5 positions enhances the electrophilicity of the aromatic ring and increases the acidity of the hydroxyl protons. These modifications can lead to:

-

Enhanced Binding Interactions: The electron-withdrawing nature of fluorine can alter the pKa of the hydroxyl groups, potentially leading to stronger hydrogen bonding with biological targets.

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to oxidative metabolism at the fluorinated positions.[1]

-

Modulated Lipophilicity: Fluorination can increase lipophilicity, which can influence cell membrane permeability and overall drug disposition.

This unique combination of properties makes this compound a promising starting material for the synthesis of novel therapeutic agents and advanced functional materials.[1]

Section 2: Health and Safety Considerations

Core Safety Recommendations:

-

Handling: All manipulations should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for chlorinated solvents; consider laminate or neoprene gloves), and tightly sealed safety goggles or a face shield.

-

Emergency Measures: Ensure an eyewash station and safety shower are immediately accessible.[2] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Section 3: Synthetic Methodologies

A direct, published synthesis for this compound is not prevalent in the literature. Therefore, we propose a robust and logical multi-step synthesis starting from the commercially available 1-bromo-3,5-difluorobenzene. This route leverages well-established and high-yielding organometallic and oxidation reactions.

The overall strategy involves the regioselective introduction of two protected hydroxyl groups (methoxy groups) onto the 1-bromo-3,5-difluorobenzene scaffold, followed by deprotection to yield the final catechol.

Detailed Experimental Protocol: Synthesis of 1,2-Dimethoxy-3,5-difluorobenzene (Intermediate D)

This protocol outlines a plausible route to the key dimethoxy intermediate.

-

Step 3a: Synthesis of 3,5-Difluoro-2-methoxyphenylboronic acid pinacol ester (C)

-

Rationale: This step introduces a boronic ester ortho to one of the fluorine atoms via a palladium-catalyzed borylation reaction. The boronic ester is a versatile handle for subsequent functionalization.

-

To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2-methoxy-3,5-difluorobenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford compound C .

-

-

Step 3b: Synthesis of 1,2-Dimethoxy-3,5-difluorobenzene (D)

-

Rationale: This step utilizes a copper-catalyzed oxidation of the boronic ester to introduce a hydroxyl group, which is then immediately methylated in situ or in a subsequent step to form the dimethoxy compound. An alternative modern approach involves direct methoxylation.

-

To a round-bottom flask, add the boronic ester C (1 equivalent), copper(II) acetate (1.5 equivalents), and N-methylmorpholine N-oxide (2 equivalents) in pyridine.

-

Stir the mixture at room temperature under an air atmosphere for 24 hours.

-

Quench the reaction with 1 M HCl and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting phenol can be methylated without further purification using methyl iodide and potassium carbonate in acetone to yield the target intermediate D .

-

Detailed Experimental Protocol: Deprotection to this compound (E)

-

Step 3c: Demethylation

-

Rationale: Boron tribromide (BBr₃) is a highly effective Lewis acid for cleaving aryl methyl ethers to their corresponding phenols. The reaction is typically performed at low temperatures to control its high reactivity.

-

Dissolve 1,2-dimethoxy-3,5-difluorobenzene D (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M solution of boron tribromide in DCM (2.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product E .

-

Section 4: Purification and Isolation

The crude this compound will likely contain residual starting material and reaction byproducts. Purification is essential to obtain material of high purity for subsequent applications.

-

Methodology: Flash Column Chromatography

-

Rationale: This is the preferred method for separating compounds with different polarities. The polar catechol product will have a strong affinity for the silica stationary phase compared to less polar impurities.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure: The crude product is dry-loaded onto silica gel and subjected to chromatography. Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is removed in vacuo.

-

-

Alternative Methodology: Recrystallization

-

If the product obtained after chromatography is a solid, its purity can be further enhanced by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

-

Section 5: Comprehensive Characterization

Unambiguous structural confirmation requires a suite of analytical techniques. The data presented below are predicted values based on established principles of spectroscopy and analysis of similar structures.[5][6][7][8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Difluorobenzene (372-18-9) 1H NMR [m.chemicalbook.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

Spectroscopic Profile of 3,5-Difluorobenzene-1,2-diol: A Predictive Technical Guide

For: Researchers, scientists, and drug development professionals

Introduction

3,5-Difluorobenzene-1,2-diol is a halogenated aromatic diol of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate the physicochemical properties of organic molecules, including acidity, lipophilicity, and metabolic stability. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological systems. This guide presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the aromatic ring and the hydroxyl groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.6 - 6.8 | Doublet of doublets (dd) or Triplet (t) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H-6 | 6.8 - 7.0 | Doublet (d) or Doublet of doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 1-2 Hz |

| OH | 5.0 - 6.0 | Broad singlet (br s) | - |

Causality behind Predictions:

-

The aromatic protons are expected to resonate in the range of 6.5-8.0 ppm, typical for aromatic compounds.[1] The presence of two electron-withdrawing fluorine atoms and two hydroxyl groups will generally shift the aromatic proton signals upfield compared to benzene (7.3 ppm).[2]

-

The proton at the C-4 position is flanked by a fluorine and a hydroxyl group, leading to a more upfield shift compared to the proton at C-6.

-

The multiplicity of the aromatic protons will be influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The through-bond coupling between protons and fluorine atoms is a key feature in the NMR of fluorinated compounds.

-

The hydroxyl protons typically appear as a broad singlet due to chemical exchange with the solvent and with each other. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the four unique carbon atoms in the aromatic ring. The chemical shifts will be significantly influenced by the direct attachment of fluorine and oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 | 140 - 145 |

| C-3, C-5 | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-4 | 105 - 110 |

| C-6 | 115 - 120 |

Causality behind Predictions:

-

Aromatic carbons typically resonate between 110-160 ppm.[2]

-

Carbons directly bonded to the electronegative fluorine atoms (C-3 and C-5) will be significantly deshielded and will appear as doublets due to strong one-bond carbon-fluorine coupling (¹JCF).

-

Carbons bearing the hydroxyl groups (C-1 and C-2) will also be deshielded.

-

The carbons at positions C-4 and C-6 will be the most shielded in the aromatic region.

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR data is crucial for structural verification.

Figure 1: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=C, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3550 | Strong, Broad |

| Aromatic C-H stretch | 3030 - 3100 | Medium to Weak |

| Aromatic C=C stretch | 1580 - 1620 and 1450 - 1500 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-H out-of-plane bending | 800 - 900 | Strong |

Causality behind Predictions:

-

The broad O-H stretching band is a characteristic feature of phenols and is due to intermolecular hydrogen bonding.[4][5]

-

The aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹.[6]

-

The absorptions in the 1450-1600 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.[1]

-

The strong C-O stretching vibration for phenols is typically observed around 1220 cm⁻¹.[4]

-

The C-F stretching vibrations give rise to strong absorptions in the fingerprint region.

-

The pattern of C-H out-of-plane bending can sometimes be used to deduce the substitution pattern on the benzene ring.[6]

Experimental Protocol for IR Spectroscopy

Figure 2: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₆H₄F₂O₂, Molecular Weight: 146.09 g/mol ), the following features are predicted in its electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z = 146. The aromatic nature of the molecule is expected to stabilize the molecular ion.[7]

-

Key Fragmentation Pathways:

-

Loss of CO (m/z = 118): A common fragmentation pathway for phenols.

-

Loss of HCO (m/z = 117): Another characteristic fragmentation for phenols.

-

Loss of F (m/z = 127): Fragmentation involving the halogen substituents.

-

The presence of fluorine can lead to complex rearrangement and fragmentation patterns.

-

Experimental Protocol for Mass Spectrometry

Figure 3: A general workflow for obtaining a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system in a molecule.

Predicted UV-Vis Spectrum

Aromatic compounds typically exhibit characteristic absorptions in the UV region.[8] For this compound, two main absorption bands are expected, arising from π→π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) |

| Primary band (¹La) | ~210 - 220 |

| Secondary band (¹Lb) | ~270 - 280 |

Causality behind Predictions:

-

The presence of the aromatic ring leads to strong absorption in the UV region.[1]

-

The hydroxyl and fluoro substituents will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (λmax ≈ 204 nm and 256 nm).[9] The exact position of the absorption maxima will be sensitive to the solvent used.

Experimental Protocol for UV-Vis Spectroscopy

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. mdpi.com [mdpi.com]

- 3. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides [pubs.usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum [chemicalbook.com]

- 7. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Core Concepts: The Influence of Fluorine on the Catechol Scaffold

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,5-Difluorobenzene-1,2-diol

This technical guide provides a comprehensive overview of this compound, a fluorinated catechol derivative of significant interest to researchers, scientists, and professionals in drug development. By integrating the foundational principles of organic chemistry with the nuanced effects of fluorine substitution, this document serves as an authoritative resource on the synthesis, properties, and reactivity of this versatile chemical building block.

The catechol moiety, a 1,2-dihydroxybenzene system, is a prevalent structural motif in numerous natural products and synthetic compounds with diverse biological activities. The introduction of fluorine atoms onto this scaffold, as in this compound, profoundly alters its electronic properties and, consequently, its chemical behavior. The two fluorine atoms, positioned meta to the hydroxyl groups, exert a strong inductive electron-withdrawing effect. This electronic perturbation modulates the acidity of the hydroxyl protons, the nucleophilicity of the corresponding phenoxides, and the redox potential of the catechol system. A thorough understanding of these fluorine-induced effects is paramount for the strategic application of this compound in chemical synthesis.

Physicochemical and Spectroscopic Profile

A precise characterization of a compound's physical and spectral properties is fundamental for its effective use in a laboratory setting. The available data for this compound is summarized below. It is noteworthy that comprehensive experimental data for this compound, such as its boiling point, pKa, and detailed spectroscopic analyses, are not extensively reported in publicly accessible literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3,5-Difluorocatechol |

| CAS Number | 147300-09-2[1] |

| Molecular Formula | C₆H₄F₂O₂ |

| Molecular Weight | 146.09 g/mol |

| Appearance | Solid |

| Melting Point | 81 - 86 °C |

| Boiling Point | Data not available |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons and the two hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the fluorine and hydroxyl substituents.

-

¹³C NMR: The spectrum would display six signals for the aromatic carbons, with the chemical shifts of the carbons directly bonded to fluorine and oxygen being significantly affected.

-

¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretching of the hydroxyl groups (typically a broad band around 3300-3500 cm⁻¹) and C-F stretching (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 146.02.

Synthetic Pathways: Accessing the 3,5-Difluorocatechol Core

The synthesis of this compound can be approached through several routes, with the Baeyer-Villiger oxidation of a suitably substituted benzaldehyde being a common and effective strategy. This method offers a reliable transformation with generally good yields.

Synthetic Workflow: Baeyer-Villiger Oxidation of 3,5-Difluoro-2-hydroxybenzaldehyde

The following workflow illustrates the synthesis of this compound from 3,5-difluoro-2-hydroxybenzaldehyde. This precursor is commercially available or can be synthesized from 2,4-difluorophenol via formylation.

Caption: Synthetic route to this compound via Baeyer-Villiger oxidation.

Experimental Protocol: A Self-Validating Approach

The following protocol provides a detailed methodology for the synthesis of this compound. Each stage includes monitoring steps to ensure the integrity of the process.

Materials:

-

3,5-Difluoro-2-hydroxybenzaldehyde

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium sulfite (Na₂SO₃) solution

-

Methanol

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Baeyer-Villiger Oxidation: a. Dissolve 3,5-difluoro-2-hydroxybenzaldehyde (1.0 equiv) in anhydrous DCM in a flame-dried, inert atmosphere flask. b. Cool the solution to 0 °C using an ice bath. c. Add m-CPBA (1.2 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. d. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. e. Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. b. Add 10% Na₂SO₃ solution to reduce excess peroxide (test with starch-iodide paper). c. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude formate ester.

-

Hydrolysis: a. Dissolve the crude formate ester in methanol. b. Add 1 M NaOH solution (1.5 equiv) and stir at room temperature for 2-4 hours. c. Validation: Monitor the hydrolysis by TLC until the formate ester is no longer present.

-

Purification: a. Remove the methanol under reduced pressure. b. Dilute the residue with water and acidify to pH 2-3 with 1 M HCl. c. Extract the product with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. e. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound. f. Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is a fascinating interplay of the electron-donating hydroxyl groups and the strongly electron-withdrawing fluorine atoms.

Oxidation to the o-Quinone

Like other catechols, this compound can be oxidized to the corresponding o-quinone. However, the electron-withdrawing nature of the fluorine atoms increases the oxidation potential, making the diol more resistant to oxidation compared to unsubstituted catechol. Stronger oxidizing agents may be required to effect this transformation efficiently.

Caption: Oxidation of this compound to the corresponding o-quinone.

Acidity and O-Alkylation/Arylation

The inductive effect of the fluorine atoms increases the acidity of the hydroxyl protons, making them more readily deprotonated by bases. The resulting phenoxides, however, are less nucleophilic due to the delocalization of the negative charge being counteracted by the electron-withdrawing fluorine atoms.

O-alkylation and O-arylation reactions can be performed, typically under basic conditions, to yield the corresponding ethers. The choice of base and reaction conditions can allow for selective mono- or di-functionalization.

Formation of 1,3-Benzodioxole Derivatives

A key reaction of catechols is their condensation with aldehydes, ketones, or dihaloalkanes to form 1,3-benzodioxole rings. This transformation is of high value in the synthesis of complex molecules. This compound can serve as a precursor to 5,7-difluoro-1,3-benzodioxole derivatives.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of this compound make it a valuable building block in several advanced applications.

-

Medicinal Chemistry: The 2,2-difluorobenzo[d][1][2]dioxole moiety, which is directly derived from this compound, is a key component in compounds developed as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2] This highlights the role of this fluorinated catechol in the synthesis of pharmaceutically active compounds for treating diseases like cystic fibrosis. The fluorine atoms can enhance metabolic stability and improve pharmacokinetic properties.

-

Materials Science: Catechols are known for their strong adhesion to a variety of surfaces and their ability to chelate metals. The incorporation of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity to polymers and surface coatings derived from this compound.

Safety Profile

While a specific, detailed safety data sheet for this compound is not widely available, data from related difluorinated aromatic compounds suggest that it should be handled with care.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

This safety information is advisory and based on analogous structures; a comprehensive risk assessment should be conducted before handling this compound.

Conclusion

This compound represents a strategically important building block for modern organic synthesis. The interplay of the catechol functionality with the strong electron-withdrawing effects of the two fluorine atoms provides a unique platform for the design of novel pharmaceuticals and advanced materials. This guide has provided a detailed overview of its properties, synthesis, and reactivity to empower researchers in their pursuit of innovative chemical solutions.

References

-

Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof. Google Patents.

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

-

SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][1][2]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. European Patent Office. [Link]

Sources

- 1. SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][1,3]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID - Patent 2555754 [data.epo.org]

- 2. WO2011127241A2 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof - Google Patents [patents.google.com]

Introduction: The Rationale for Developing Novel COMT Inhibitors

An In-Depth Technical Guide to the Biological Activity of 3,5-Difluorobenzene-1,2-diol Derivatives as Catechol-O-methyltransferase (COMT) Inhibitors

Catechol-O-methyltransferase (COMT) is a critical enzyme in human physiology, responsible for the metabolism of a wide range of endogenous and xenobiotic compounds that possess a catechol moiety.[1] This includes key catecholamine neurotransmitters like dopamine and norepinephrine, as well as drugs such as Levodopa (L-DOPA), the primary treatment for Parkinson's disease.[1][2] COMT catalyzes the transfer of a methyl group from its co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of its catechol substrate.[1]

In the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, L-DOPA is administered to replenish dopamine levels in the brain. However, a significant portion of administered L-DOPA is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD) before it can cross the blood-brain barrier.[3] This peripheral metabolism not only reduces the bioavailability of L-DOPA but also leads to motor fluctuations, such as "wearing-off" periods, where the therapeutic effects of L-DOPA diminish.[4][5]

The development of COMT inhibitors is a key strategy to overcome this limitation. By blocking the peripheral activity of COMT, these inhibitors increase the plasma half-life of L-DOPA, leading to more stable plasma concentrations and enhanced brain penetration.[2][3][6] This, in turn, prolongs the "on" time for patients, the period when their motor symptoms are well-controlled.[4]

This guide focuses on the biological activity of a promising class of novel COMT inhibitors: This compound derivatives . The 1,2-diol (catechol) core serves as the recognition motif for the COMT active site. The introduction of two fluorine atoms at the 3 and 5 positions is a strategic design choice. Fluorine is a strong electron-withdrawing group, which is known to enhance the inhibitory potency of catechol-based COMT inhibitors.[7] Furthermore, fluorine substitution can modulate the physicochemical properties of the molecule, potentially improving its pharmacokinetic profile.

This document will provide a comprehensive overview of the mechanism of action, synthesis, and in vitro/in vivo evaluation of these derivatives, offering a technical resource for researchers and professionals in the field of drug development for neurodegenerative diseases.

Mechanism of Action: Enhancing Levodopa Efficacy

The therapeutic benefit of this compound derivatives, as with other COMT inhibitors, lies in their ability to modulate the pharmacokinetics of L-DOPA.[3] When co-administered with L-DOPA, these inhibitors competitively bind to the active site of COMT, preventing the methylation of L-DOPA to 3-OMD.[1][2]

COMT exists in two isoforms: a soluble form (S-COMT) found in most tissues, and a membrane-bound form (MB-COMT) that is predominant in the brain.[1][2] While central COMT inhibition could theoretically be beneficial, the primary goal for treating Parkinson's disease with these adjunct therapies is to inhibit peripheral COMT, thereby maximizing the amount of L-DOPA that reaches the brain.[2][6]

The following diagram illustrates the mechanism by which COMT inhibitors enhance the therapeutic effect of L-DOPA.

Caption: General Synthetic Workflow.

Experimental Protocol: Example Synthesis of an Amide Derivative

This protocol provides a general method for synthesizing an amide derivative of 4-amino-3,5-difluorobenzoic acid, a potential intermediate for more complex structures.

Step 1: Hydrolysis of 4-amino-3,5-difluorobenzonitrile [8]1. To a solution of 4-amino-3,5-difluorobenzonitrile (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture), add an excess of a strong base (e.g., sodium hydroxide, 3-5 equivalents). 2. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 3. Upon completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the product. 4. Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-3,5-difluorobenzoic acid.

Step 2: Amide Coupling

-

Suspend 4-amino-3,5-difluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).

-

Add a coupling agent (e.g., HATU or EDC/HOBt, 1.1 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine, 2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC or HPLC.

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

In Vitro Evaluation of Biological Activity

COMT Inhibition Assay

The primary in vitro assay to evaluate the biological activity of these derivatives is a COMT inhibition assay. A common method involves a fluorometric approach using a selective substrate that becomes fluorescent upon methylation by COMT.

Protocol: Fluorometric COMT Inhibition Assay [9][10]1. Reagent Preparation:

- Prepare a stock solution of recombinant human S-COMT enzyme in an appropriate buffer.

- Prepare stock solutions of the test compounds (this compound derivatives) and a reference inhibitor (e.g., Entacapone or 3,5-dinitrocatechol) in DMSO.

- Prepare a stock solution of the methyl donor, S-adenosyl-L-methionine (SAM).

- Prepare a stock solution of the fluorescent probe substrate (e.g., 3-BTD).

- Prepare the assay buffer (e.g., 50 mM PBS, pH 7.4, containing MgCl2 and DTT).

- Assay Procedure:

- In a 96-well microplate, add the assay buffer.

- Add varying concentrations of the test compounds or reference inhibitor.

- Add the COMT enzyme solution and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

- Initiate the reaction by adding a mixture of SAM and the fluorescent substrate.

- Incubate the plate at 37°C, protected from light.

- Data Acquisition and Analysis:

- Measure the fluorescence intensity at appropriate excitation and emission wavelengths at several time points.

- Calculate the rate of reaction for each concentration of the inhibitor.

- Determine the percentage of inhibition relative to a control without any inhibitor.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

- To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic analyses by varying the substrate concentration at different fixed inhibitor concentrations and generating Lineweaver-Burk plots. [9] Table 1: Hypothetical In Vitro Activity of this compound Derivatives

| Compound ID | R-Group at Position 4 | COMT IC50 (nM) | Cytotoxicity (CC50 in HepG2 cells, µM) |

| DF-001 | -H | 150.5 | > 100 |

| DF-002 | -CONH2 | 45.2 | 85.7 |

| DF-003 | -CONH(CH3) | 38.9 | 92.1 |

| DF-004 | -CONH(Phenyl) | 25.6 | 65.3 |

| DF-005 | -SO2NH2 | 55.1 | > 100 |

| Entacapone | (Reference) | 28.0 | 75.0 |

Cytotoxicity Assay

It is crucial to assess the potential toxicity of the synthesized compounds. A standard cytotoxicity assay, such as the MTT assay, can be performed on relevant cell lines like HepG2 (liver carcinoma cells) to evaluate potential hepatotoxicity, a known concern for some COMT inhibitors. [3]

In Vivo Evaluation in Animal Models

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a living system. Animal models of Parkinson's disease are essential for this evaluation. [11]

The 6-Hydroxydopamine (6-OHDA) Rat Model

The 6-OHDA-lesioned rat is a widely used and well-characterized model of Parkinson's disease. [11][12]Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle causes a progressive loss of dopaminergic neurons in the substantia nigra on one side of the brain, leading to motor deficits that can be quantified.

Protocol: Efficacy Study in the 6-OHDA Rat Model

-

Model Induction:

-

Anesthetize adult male Sprague-Dawley rats.

-

Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle.

-

Allow the animals to recover for at least two weeks to ensure the lesion has fully developed.

-

-

Behavioral Testing (Apomorphine-Induced Rotations):

-

Administer a dopamine agonist, apomorphine, to the lesioned rats. This will induce contralateral rotations (turning away from the lesioned side) due to denervation supersensitivity of dopamine receptors.

-

Count the number of rotations over a 60-minute period to confirm the lesion and establish a baseline.

-

-

Drug Administration and Efficacy Assessment:

-

Group the animals and administer the vehicle, L-DOPA/Carbidopa alone, or L-DOPA/Carbidopa in combination with the test compound (this compound derivative).

-

At various time points after administration, measure the potentiation and duration of the L-DOPA effect by observing contralateral rotations. An effective COMT inhibitor will increase the number and duration of rotations compared to L-DOPA alone.

-

-

Data Analysis:

-

Compare the total number of rotations and the duration of the motor response between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Table 2: Hypothetical Efficacy Data in the 6-OHDA Rat Model

| Treatment Group | Peak Rotational Response (rotations/min) | Duration of Motor Response (min) |

| L-DOPA/Carbidopa | 8 ± 1.5 | 95 ± 10 |

| L-DOPA/Carbidopa + DF-004 (10 mg/kg) | 15 ± 2.1 | 180 ± 15 |

| L-DOPA/Carbidopa + Entacapone (10 mg/kg) | 12 ± 1.8 | 155 ± 12 |

Structure-Activity Relationship (SAR) and Drug Development Insights

By comparing the in vitro and in vivo data for a library of derivatives, a structure-activity relationship (SAR) can be established. This provides crucial insights for lead optimization.

Caption: Key SAR Insights.

Based on the hypothetical data:

-

The Catechol Core is Essential: The 1,2-diol moiety is required for binding to the COMT active site.

-

Fluorine Substitution is Beneficial: The 3,5-difluoro substitution pattern likely enhances binding affinity through favorable interactions in the active site.

-

The R-Group at Position 4 is Key for Potency: The nature of the substituent at the 4-position significantly influences inhibitory activity. Large, hydrophobic groups, such as in an amide linkage with a phenyl ring (DF-004), appear to increase potency. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can be exploited for improved binding.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel, potent, and potentially safer COMT inhibitors. The strategic incorporation of fluorine atoms enhances the intrinsic inhibitory activity of the catechol core. Through systematic chemical modification and rigorous biological evaluation, it is possible to identify lead candidates with improved efficacy and pharmacokinetic profiles compared to existing therapies.

Future work should focus on:

-

Expanding the library of derivatives to further probe the SAR.

-

Conducting detailed pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on lead compounds.

-

Evaluating the efficacy of lead compounds in more clinically relevant animal models, such as the MPTP-treated non-human primate model. [11]* Investigating the potential for central COMT inhibition and its implications for non-motor symptoms of Parkinson's disease.

The development of new COMT inhibitors like the this compound derivatives holds the potential to significantly improve the management of motor fluctuations in Parkinson's disease, ultimately enhancing the quality of life for patients.

References

- Catechol-O-methyltransferase inhibitor - Grokipedia.

- Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium.

- Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders.

- Catechol-O-methyltransferase inhibitor - Wikipedia.

- Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PubMed Central.

- COMT Inhibitors - Parkinson's Foundation.

- Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies.

- Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PubMed Central.

- Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders | ACS Omega - ACS Publications.

- Animal Models of Parkinson's Disease - Charles River Laboratories.

- (PDF) Inhibition of catechol- O-methyltransferase (COMT) by some plant-derived alkaloids and phenolics - ResearchGate.

- Parkinson's Disease: Exploring Different Animal Model Systems - MDPI.

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central.

- COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms | NeurologyLive.

- "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck - CORE Scholar - Wright State University.

- Pharmacokinetics of [(18)F]fluoroalkyl Derivatives of Dihydrotetrabenazine in Rat and Monkey Brain - PubMed.

Sources

- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. neurologylive.com [neurologylive.com]

- 4. Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium [neurotorium.org]

- 5. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 6. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

An In-depth Technical Guide to 3,5-Difluorobenzene-1,2-diol: A Key Building Block for Modern Chemistry

This guide provides an in-depth technical overview of 3,5-Difluorobenzene-1,2-diol (CAS No. 147300-09-2), a fluorinated catechol derivative of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. We will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, potential applications, and essential safety protocols, offering field-proven insights beyond standard catalog information.

Introduction: The Strategic Value of the 3,5-Difluorocatechol Moiety

In the landscape of chemical synthesis, "building blocks" are the foundational scaffolds from which complex, high-value molecules are constructed. This compound, also known as 3,5-difluorocatechol, has emerged as a particularly strategic building block.[1][2] Its value lies in the unique combination of a reactive catechol system with the powerful electronic influence of two meta-disposed fluorine atoms.

The strategic incorporation of fluorine is a cornerstone of modern drug design, used to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[3] The catechol functional group, a common feature in neurotransmitters and other bioactive molecules, provides multiple handles for further chemical modification. The specific 3,5-difluoro substitution pattern on this catechol core offers chemists a tool to fine-tune electronic properties and block potential sites of metabolic attack, making this compound a valuable starting point for novel therapeutics and advanced materials.[3]

Physicochemical & Structural Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. While extensive experimental data for this compound is not widely published, we can compile its known attributes and draw reasonable comparisons with closely related isomers.

| Property | Value | Source/Comment |

| CAS Number | 147300-09-2 | [4] |

| Molecular Formula | C₆H₄F₂O₂ | [4] |

| Molecular Weight | 146.09 g/mol | [4] |

| Appearance | Expected to be a solid (e.g., powder or crystals) at room temperature, similar to other catechols and fluorophenols. | Inferred from related compounds. |

| Melting Point | Data not available. | For comparison, the related isomer 4,5-Difluorobenzene-1,2-diol has a reported melting point. However, direct extrapolation is not advised due to differences in intramolecular hydrogen bonding possibilities. |

| Boiling Point | Data not available. | For comparison, the isomer 4,5-Difluorobenzene-1,2-diol has a reported boiling point of 288.1°C at 760 mmHg.[5] High boiling point is expected due to hydrogen bonding. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. Limited solubility in nonpolar solvents and water. | Inferred from the polar catechol moiety. |

| SMILES Code | OC1=CC(F)=CC(F)=C1O | [4] |

Synthesis and Purification: A Plausible & Referenced Pathway

Diagram: Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 3,5-Difluoroaniline to 3,5-Difluorophenol

-

Rationale: The conversion of an aromatic amine to a phenol via a diazonium salt is a classic and reliable transformation. This avoids direct hydroxylation of a less-activated benzene ring. The procedure is adapted from methodologies for converting substituted anilines to phenols.[6][7]

-

Procedure:

-

Prepare a solution of dilute sulfuric acid in a flask and cool to 0-5 °C in an ice-salt bath.

-

Slowly add 3,5-difluoroaniline to the cold acid solution with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

In a separate flask, prepare a solution of copper(II) sulfate in water and bring it to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue heating for 30 minutes to ensure complete decomposition.

-

Cool the reaction mixture and extract the resulting 3,5-difluorophenol with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-difluorophenol.

-

Step 2: Ortho-Formylation of 3,5-Difluorophenol (Duff Reaction)

-

Rationale: To introduce the second hydroxyl group, we first need to functionalize the ortho position. The Duff reaction is a classic method for the ortho-formylation of phenols, which positions a carbonyl group that can then be converted to a hydroxyl group.

-

Procedure:

-

To a mixture of glycerol and boric acid, add 3,5-difluorophenol and hexamethylenetetramine.

-

Heat the mixture to 150-160 °C for approximately 1 hour. The reaction is typically marked by the evolution of ammonia.

-

Cool the mixture and hydrolyze by adding warm dilute sulfuric acid.

-

Steam distill the mixture. The product, 2-hydroxy-4,6-difluorobenzaldehyde, will co-distill with the steam.

-

Extract the distillate with an organic solvent, dry, and purify the product, typically by recrystallization or chromatography.

-

Step 3: Baeyer-Villiger Oxidation to this compound

-

Rationale: The Baeyer-Villiger oxidation converts a ketone or aldehyde into an ester or, in the case of phenolic aldehydes, a formate ester which is readily hydrolyzed to a catechol. This is an efficient way to achieve ortho-hydroxylation.

-

Procedure:

-

Dissolve the 2-hydroxy-4,6-difluorobenzaldehyde in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and slowly add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 20 °C.

-

Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Carefully acidify the reaction mixture with dilute acid (e.g., HCl or H₂SO₄) to hydrolyze the intermediate formate ester.

-

Extract the final product, this compound, with ethyl acetate.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) or recrystallization to obtain pure this compound.

-

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized product. The following workflow outlines the standard analytical techniques that should be employed.

Diagram: Analytical Characterization Workflow

Caption: Standard workflow for the analytical characterization of the target compound.

Predicted Spectroscopic Data

While experimental spectra are not available, we can predict the key features based on established principles of NMR spectroscopy for fluorinated aromatics.[8][9]

-

¹H NMR:

-

Hydroxyl Protons (2H): A broad singlet, chemical shift will be concentration and solvent dependent but is expected in the 5-9 ppm range.

-

Aromatic Protons (2H): Two distinct signals are expected for the protons at the C4 and C6 positions.

-

The proton at C6 (meta to F, ortho to OH) will likely appear as a triplet of doublets.

-

The proton at C4 (para to one F, ortho to the other F and an OH) will be more complex, likely a multiplet.

-

Chemical shifts are predicted to be in the aromatic region (6.5-7.5 ppm).

-

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the non-equivalent fluorine atoms at C3 and C5.

-

The chemical shifts, referenced to CFCl₃, are expected in the typical aromatic C-F region of -100 to -140 ppm.[8]

-

Each fluorine signal will be split by the other fluorine (meta-coupling, J ≈ 3-7 Hz) and by neighboring protons.

-

-

¹³C NMR:

-

Six distinct signals for the aromatic carbons are expected.

-

Carbons directly bonded to fluorine (C3, C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).

-

Carbons bonded to hydroxyl groups (C1, C2) will be significantly downfield.

-

Other carbons will show smaller multi-bond C-F couplings.

-

-

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 146.

-

Reactivity and Applications in Drug Development

The reactivity of this compound is governed by its two key features: the nucleophilic catechol ring and the electron-withdrawing fluorine atoms.

-

Catechol Reactivity: The hydroxyl groups can be readily alkylated, acylated, or used to form cyclic ethers (like methylenedioxy bridges) or esters. They can also act as ligands for metal centers.

-

Aromatic Ring Reactivity: The fluorine atoms deactivate the ring towards electrophilic aromatic substitution. However, they can be susceptible to nucleophilic aromatic substitution (SNAᵣ) under forcing conditions, although this is less common than for fluorine atoms activated by strong electron-withdrawing groups like nitro groups.

Core Application: A Scaffold for Bioactive Molecules

The primary value of this compound is as a foundational scaffold in medicinal chemistry.[2][3] By modifying the hydroxyl groups, researchers can attach the 3,5-difluorocatechol core to other pharmacophores.

Diagram: Role as a Medicinal Chemistry Building Block

Caption: Conceptual pathway for utilizing 3,5-difluorocatechol in drug design.

The rationale for its use includes:

-

Metabolic Blocking: The fluorine atoms can block sites on the aromatic ring that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl groups, affecting the molecule's ionization state at physiological pH and potentially influencing receptor binding or cell permeability.

-

Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and potency.

Safety, Handling, and Storage

Hazard Profile:

-

Skin and Eye Contact: Expected to be corrosive or a severe irritant. Catechols and phenols can cause severe skin burns and eye damage.[11][12] Promptly wash any affected areas with copious amounts of water and seek medical attention.

-

Inhalation: May cause respiratory irritation. Dust or vapors should be handled in a well-ventilated area or a chemical fume hood.

-

Ingestion: Assumed to be toxic if swallowed, a common hazard for phenolic compounds.[11]

-

Sensitization: Catechols are known skin sensitizers; repeated contact may lead to an allergic reaction.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a chemical fume hood with adequate ventilation.

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Clothing: Wear a lab coat and appropriate protective clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

The compound may be light-sensitive; storage in an amber vial or in the dark is recommended.[4]

Conclusion

This compound represents more than just another chemical in a catalog; it is a sophisticated tool for molecular design. Its unique electronic profile, conferred by the meta-difluoro substitution on a reactive catechol core, provides chemists with a powerful building block for creating next-generation pharmaceuticals and materials. While detailed experimental data remains sparse, its properties and behavior can be reliably inferred from established chemical principles. By understanding its synthesis, characterization, and safe handling, researchers can effectively leverage this compound to advance their scientific objectives.

References

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol. (Patent No. CN117964460A).

- ChemicalBook. (2025). 3,5-Difluorophenol Safety Data Sheet.

- Google Patents. (n.d.). Preparation method of 3, 5-difluorophenol. (Patent No. CN115108891A).

-

Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. (Patent No. CN112608220A). Retrieved January 14, 2026, from [Link]

-

Holmes, J. B., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(9), 5547–5554. Available from: [Link]

-

G-MedTech. (2024). Fluorinated building blocks in drug design: new pathways and targets. Exploratory Targeted Antitumor Therapy. Available from: [Link]

- Abraham, R. J., et al. (2001). Prediction of 1H NMR chemical shifts: a combined charge and magnetic anisotropy approach. The University of Liverpool Repository.

- Sigma-Aldrich. (2025). Safety Data Sheet for 1,3-Difluorobenzene.

- Cayman Chemical. (2025). Safety Data Sheet for Catechol.

- Fisher Scientific. (2024). Safety Data Sheet for 3-Fluorocatechol.

- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline. (Patent No. US5294742A).

- Google Patents. (n.d.). Preparation method of 3, 5-difluorophenol. (Patent No. CN112778090A).

- CymitQuimica. (n.d.). CAS 147300-08-1: 1,2-Benzenediol,4,5-difluoro-(9CI). Retrieved January 14, 2026, from a relevant chemical supplier source.

- PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline.

- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.

- Kaszynski, P., et al. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 126(6), 943-951.

- Fisher Scientific. (2021). Safety Data Sheet for 3,5-Difluorobenzaldehyde.

- ChemNet. (n.d.). 1,2-Benzenediol,4,5-difluoro-(9CI).

-

Wikipedia. (n.d.). 1,2-Difluorobenzene. Retrieved January 14, 2026, from [Link]

- ResearchGate. (2012). H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations.

- MDPI. (2022). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 8(11), 138.

- ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.

- BLD Pharm. (n.d.). 4,5-Difluorobenzene-1,2-diol. Retrieved January 14, 2026, from a relevant chemical supplier source.

- BenchChem. (2025). Synthetic Pathways to 3,5-Difluorotoluene from 1-bromo-3,5-difluorobenzene: Application Notes and Protocols.

- Google Patents. (n.d.). Synthesizing method for 1,2-dimethoxy benzene. (Patent No. CN101811942A).

- JMU Scholarly Commons. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene.

Sources

- 1. ossila.com [ossila.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 147300-09-2|this compound|BLD Pharm [bldpharm.com]

- 5. 1,2-Benzenediol,4,5-difluoro-(9CI) | 147300-08-1 [chemnet.com]

- 6. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 7. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Value of 3,5-Difluorobenzene-1,2-diol in Modern Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 3,5-Difluorobenzene-1,2-diol

This compound, a difluorinated catechol derivative, is a molecule of significant interest to researchers in medicinal chemistry and drug development. The catechol moiety is a recognized structural motif in numerous endogenous molecules (e.g., catecholamines) and pharmaceutical agents. However, its application is often hampered by poor metabolic stability, primarily due to its susceptibility to oxidation into reactive o-quinone intermediates.

The strategic introduction of fluorine atoms onto the aromatic ring is a well-established medicinal chemistry tactic to modulate a molecule's physicochemical properties. Fluorination can enhance metabolic stability, alter acidity (pKa), improve membrane permeability, and influence binding affinity.[1][2] Specifically, the electron-withdrawing nature of the two fluorine atoms in this compound is anticipated to lower the pKa of the hydroxyl groups and increase the oxidation potential relative to unsubstituted catechol, thereby potentially mitigating the metabolic liabilities associated with the catechol ring.

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. We will delve into the theoretical underpinnings of its behavior in various media and under common laboratory stressors, supported by detailed, field-proven experimental protocols for empirical validation. The insights and methodologies presented herein are designed to empower researchers to confidently handle, formulate, and interpret data related to this promising chemical entity.

Section 1: Core Physicochemical Properties and Structure

A foundational understanding begins with the molecule's basic physicochemical properties, which dictate its behavior in experimental systems.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 147300-09-2 | [3][4] |

| Molecular Formula | C₆H₄F₂O₂ | [3] |

| Molecular Weight | 146.09 g/mol | [3][5] |

| Physical Form | Solid | |

| Predicted XLogP3 | 1.4 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Section 2: Solubility Profile

Solubility is a critical parameter that influences bioavailability, formulation development, and the design of in vitro assays. The solubility of this compound is governed by the interplay between its hydrophilic diol functionality and its increasingly lipophilic difluorinated aromatic ring.

Theoretical Solubility Considerations

-

Aqueous Solubility: The two hydroxyl groups can participate in hydrogen bonding with water, conferring a degree of aqueous solubility. However, as a weak di-acid, its solubility is expected to be highly pH-dependent. At pH values below its first pKa, the neutral form will dominate, exhibiting lower solubility. As the pH increases above the pKa values, the compound will deprotonate to form the more polar (and thus more water-soluble) mono-anionic and di-anionic phenolate species. The electron-withdrawing fluorine atoms are expected to lower the pKa compared to unsubstituted catechol (pKa1 ≈ 9.4), making it more acidic.

-

Organic Solvent Solubility: The "like dissolves like" principle is instructive. The molecule possesses both polar (diol) and nonpolar (difluorobenzene) characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the solvent to act as both a hydrogen bond donor and acceptor, readily solvating the diol group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can accept hydrogen bonds from the diol group and effectively solvate the polar molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as these solvents cannot effectively solvate the polar hydroxyl groups.

-

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol describes a robust method for determining the thermodynamic solubility of this compound in various aqueous and organic solvent systems.

Causality Behind Choices: The shake-flask method is the gold standard for thermodynamic solubility because it allows the system to reach a true equilibrium between the solid-state and the solvated compound. Using a controlled temperature bath is critical as solubility is temperature-dependent. The filtration or centrifugation step is essential to remove undissolved solid material, which would otherwise lead to an overestimation of solubility.

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, methanol, acetonitrile). An "excess" ensures that a saturated solution is formed with visible solid remaining.

-

Equilibration: Seal the vials and place them in a shaking incubator or on a rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of particulate matter, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, like PTFE or PVDF, that has low compound binding). Alternatively, centrifuge the vials at high speed and carefully sample the supernatant.

-

Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[6][7] Calculate the original solubility in units such as mg/mL or µM.

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium shake-flask solubility measurement.

Section 3: Chemical Stability Profile

Understanding the chemical stability of this compound is paramount for ensuring data integrity, defining appropriate storage conditions, and predicting its shelf-life in formulations. The primary liability for catechol-containing compounds is oxidative degradation.

Key Factors Influencing Stability

-

Oxidative Stability: Catechols are readily oxidized, especially in the presence of oxygen, metal ions, or basic pH conditions. The oxidation proceeds via a semiquinone radical to a highly reactive o-quinone. These quinones can undergo subsequent reactions, including polymerization, leading to the formation of dark-colored, insoluble materials. The electron-withdrawing fluorine atoms on the this compound ring are expected to increase its resistance to oxidation compared to unsubstituted catechol by making the hydroxyl protons more acidic and raising the energy barrier for electron removal.

-

pH-Dependent Stability: Stability is intrinsically linked to pH. In acidic solutions (pH < 4), catechols are generally stable against oxidation. However, as the pH increases into the neutral and alkaline ranges, the compound deprotonates, and the resulting phenolate anion is significantly more susceptible to oxidation. Therefore, the greatest instability is expected at pH ≥ 7.[8]

-

Photostability: Aromatic compounds can absorb UV light, which may lead to photodegradation. While fluorination can sometimes enhance photostability, empirical testing is necessary.[9] International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[10]

-

Thermal Stability: As a solid crystalline material, this compound is expected to have good thermal stability. In solution, elevated temperatures will accelerate the rate of any underlying degradation pathway, particularly oxidation.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol outlines a forced degradation study to identify potential degradation pathways and establish the intrinsic stability of the molecule. It is a foundational experiment in pharmaceutical development.

Causality Behind Choices: Forced degradation exposes the drug substance to conditions more severe than accelerated storage (e.g., high heat, extreme pH, potent oxidizers). This approach is designed to rapidly identify likely degradation products and sensitive analytical methods for their detection. Including a control sample stored under benign conditions (e.g., refrigerated, protected from light) is a critical self-validating step, as it provides a baseline against which to measure degradation.

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

-

Acid Hydrolysis: Add an equal volume of 1 M HCl.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Thermal Stress: Keep a vial of the stock solution (or solid compound) in an oven at a controlled elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Expose a vial of the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m²).[10] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Control: Store a vial of the stock solution protected from light at a cold temperature (e.g., 2-8 °C).

-

-

Incubation: Incubate all samples for a defined period (e.g., analyze at time points such as 0, 2, 8, 24, and 48 hours). For the base hydrolysis sample, it may be necessary to neutralize it with acid before analysis to prevent column damage.

-

Analysis: At each time point, withdraw an aliquot, dilute as necessary, and analyze all samples (stressed and control) by a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to detect any changes in the UV spectrum and identify the emergence of new peaks (degradants).

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and quantify any major degradants. The goal is to achieve modest degradation (e.g., 5-20%) to ensure the degradation pathways are revealed without being obscured by secondary reactions.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation (stress testing) study.

Section 4: Recommended Analytical Methodology

A validated, stability-indicating analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.

HPLC-UV Method Parameters

The following provides a starting point for method development. Optimization will be required.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent reversed-phase retention and resolution for small aromatic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the diol is in its protonated, neutral state for consistent retention. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |

| Gradient | 10% to 95% B over 5 minutes | A generic screening gradient to ensure elution of the parent compound and potential degradants of varying polarity. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |

| Detection | UV at ~280 nm (or PDA 200-400 nm) | Catechols typically have a UV absorbance maximum near 280 nm. A PDA detector is crucial for stability studies. |

| Injection Vol. | 2 µL | A small volume to prevent peak distortion. |

Conclusion and Recommendations

This compound is a compound with significant potential, but its utility is directly tied to a thorough understanding of its physicochemical properties.

-

Solubility Summary: The compound is expected to be soluble in polar organic solvents and exhibit pH-dependent aqueous solubility, with significantly increased solubility in basic media (pH > 8).

-

Stability Summary: The primary stability concern is oxidative degradation, which is highly accelerated under neutral to basic pH conditions. Compared to unsubstituted catechol, the difluoro-substitution likely confers enhanced stability against oxidation. It is expected to be stable in acidic solutions and relatively stable to heat in its solid form.

-

Handling and Storage Recommendations:

-

Solid: Store in a tightly sealed container, protected from light, in a cool, dry place (2-8°C is recommended for long-term storage). An inert atmosphere (e.g., argon or nitrogen) is advisable to minimize long-term oxidation.

-

Solutions: Prepare stock solutions in a non-aqueous solvent like DMSO or ethanol. For aqueous assays, prepare fresh solutions in an acidic or mildly acidic buffer (pH 4-6) immediately before use. Avoid storing solutions in neutral or basic aqueous buffers for extended periods.

-